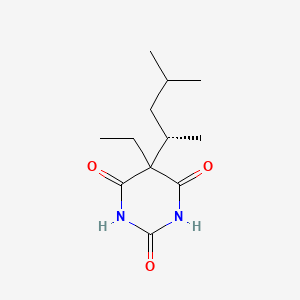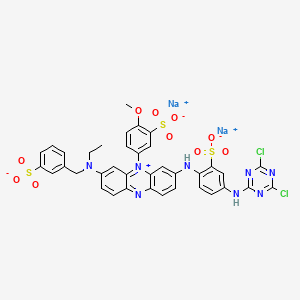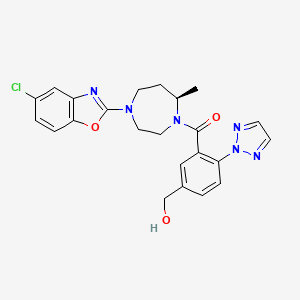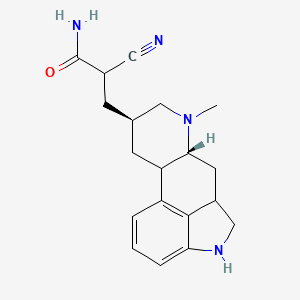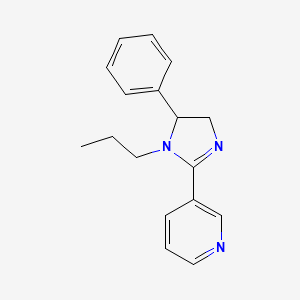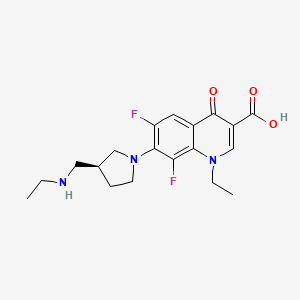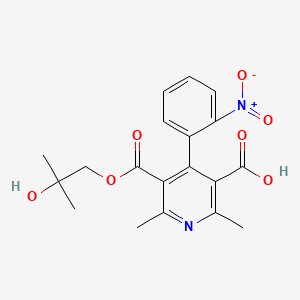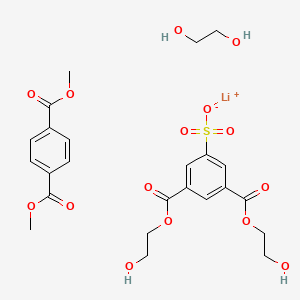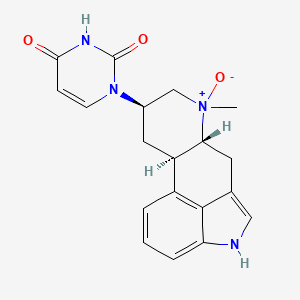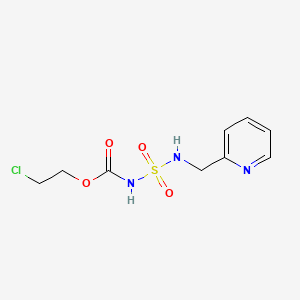
Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a carbamic acid moiety linked to a 3-pyridinylmethyl group via an amino sulfonyl linkage, and further esterified with a 2-chloroethyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps, starting with the preparation of the 3-pyridinylmethylamine. This intermediate is then reacted with a sulfonyl chloride derivative to form the corresponding sulfonamide. The final step involves the esterification of the sulfonamide with 2-chloroethyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The 2-chloroethyl ester group can be substituted with other nucleophiles to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of esters or amides.
科学研究应用
Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the 2-chloroethyl ester group can undergo hydrolysis to release the active sulfonamide, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
- Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, methyl ester
- Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, ethyl ester
- Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, propyl ester
Uniqueness
The uniqueness of carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester lies in its 2-chloroethyl ester group, which provides distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
属性
CAS 编号 |
116943-55-6 |
|---|---|
分子式 |
C9H12ClN3O4S |
分子量 |
293.73 g/mol |
IUPAC 名称 |
2-chloroethyl N-(pyridin-2-ylmethylsulfamoyl)carbamate |
InChI |
InChI=1S/C9H12ClN3O4S/c10-4-6-17-9(14)13-18(15,16)12-7-8-3-1-2-5-11-8/h1-3,5,12H,4,6-7H2,(H,13,14) |
InChI 键 |
BGKNXMAEEVFBCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)NC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


